5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl-oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the piperidinyl-oxy linkage: This step involves the reaction of a piperidine derivative with the pyrimidine core, often facilitated by coupling agents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but lacks the piperidinyl-oxy linkage.
5-methoxy-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but lacks the piperidinyl-oxy linkage.
Uniqueness
5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of both the methoxy group and the piperidinyl-oxy linkage, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methoxy-2-[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-13-9-19-21(12-13)8-7-20-5-3-14(4-6-20)23-16-17-10-15(22-2)11-18-16/h9-12,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKCLRUAXAMKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCC(CC2)OC3=NC=C(C=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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